molecular formula C18H22ClN5O3S2 B13365859 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365859
M. Wt: 456.0 g/mol
InChI Key: BROWEXUWLUWZQJ-UHFFFAOYSA-N
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Description

6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a chlorophenoxy group, and a piperidinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiadiazole core, followed by the introduction of the chlorophenoxy and piperidinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazole derivatives with different substituents. Examples include:

  • 6-[1-(4-Methoxyphenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[1-(4-Fluorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H22ClN5O3S2

Molecular Weight

456.0 g/mol

IUPAC Name

6-[2-(4-chlorophenoxy)propan-2-yl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H22ClN5O3S2/c1-18(2,27-14-6-4-13(19)5-7-14)16-22-24-15(20-21-17(24)28-16)12-8-10-23(11-9-12)29(3,25)26/h4-7,12H,8-11H2,1-3H3

InChI Key

BROWEXUWLUWZQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN2C(=NN=C2S1)C3CCN(CC3)S(=O)(=O)C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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